Supramolecular Architecture: Sulfinyl O=S···π Interaction Confers Unique Zigzag-Chain Assembly Not Possible with Sulfone
In a direct head-to-head comparison, the sulfinyl ligand di-4-pyridyl sulfoxide (L1, i.e., 4,4'-sulfinyldipyridine) forms a conserved [Ag(L1)]nn+ zigzag-chain motif across five silver(I) complexes with different counteranions. The dominant intermolecular O=S(sulfinyl)···π(pyridyl) interaction, in which the S=O group is embraced by the pyridyl wings of an adjacent ligand, governs supramolecular aggregation in all five structures [1]. When the sulfinyl group is replaced by a sulfonyl (O=S=O) group to yield di-4-pyridyl sulfone (L2), the resulting complex {[Ag(L2)](NO3)}∞ (6) exhibits a markedly different supramolecular architecture, explicitly attributed to the absence of this O=S···π contact [1]. Density functional calculations confirmed a π orbital interaction between the sulfinyl S atom and the intermolecular pyridyl rings that significantly contributes to the O=S···π affinity [1].
| Evidence Dimension | Supramolecular architecture and O=S···π interaction capability |
|---|---|
| Target Compound Data | 4,4'-Sulfinyldipyridine (L1): Forms [Ag(L1)]nn+ zigzag-chain motif with O=S(sulfinyl)···π(pyridyl) interaction; crystallographic O=S···π distance ~3.00 Å (CH···centroid); conserved architecture across 5 structurally characterized complexes with BF4-, CF3SO3-, CF3CO2-, NO3-, and SO42- counteranions |
| Comparator Or Baseline | 4,4'-Sulfonyldipyridine (L2): No O=S···π interaction; {[Ag(L2)](NO3)}∞ (6) adopts a markedly different supramolecular architecture; the sulfonyl group cannot engage the pyridyl rings in the same embracing geometry |
| Quantified Difference | Presence vs. absence of the structure-directing O=S(sulfinyl)···π(pyridyl) interaction; fundamentally different crystal packing architecture between sulfinyl and sulfonyl analogs |
| Conditions | X-ray crystallography of single-crystal silver(I) complexes; DFT calculations at the B3LYP/6-31G* level of theory |
Why This Matters
For researchers designing coordination polymers or supramolecular assemblies, the sulfinyl group's ability to direct crystal packing via O=S···π interactions is a design handle that is structurally impossible with the sulfone analog, directly impacting material architecture and properties.
- [1] Wan, C. Q., Wang, Z. W., Wang, G., Li, A. M., Jin, Q. H., Deng, Y. H., & Mak, T. C. W. (2013). Di(4-pyridyl) Sulfoxide as an Angled Building Block for Zigzag-Chain Silver(I) Complexes Stabilized by Supramolecular O=S···π Interactions. European Journal of Inorganic Chemistry, 2013(14), 2591–2600. View Source
